molecular formula C23H29NO4S B3028413 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate CAS No. 202189-76-2

4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

Cat. No. B3028413
M. Wt: 415.5
InChI Key: BGUOPDZOVDIWLE-UHFFFAOYSA-N
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Description

The compound "4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, related structures and functionalities can be found within the research, such as oxazolyl benzenesulfonamides, dihydro-1H-1,2,4-triazol-5-one derivatives, and benzenesulfonate compounds with different substituents.

Synthesis Analysis

The synthesis of related compounds involves various organic reactions, including the formation of oxazolyl rings, sulfonamide linkages, and the introduction of substituents on aromatic systems. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives was achieved by evaluating the effects of substituents on the phenyl ring . Similarly, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized through reactions involving 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones and 4-(4-methylbenzoxy)benzaldehyde . These methods could provide insights into the potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and UV spectroscopy, as well as X-ray diffraction . These techniques help in confirming the molecular frameworks and the presence of specific functional groups, which is crucial for understanding the behavior and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to inhibit enzymes, such as COX-2 inhibitors , and their antioxidant activities . Additionally, the behavior of diazosulfonates under different conditions, including their spectra and dissociation, has been studied . These studies provide a foundation for understanding the potential chemical reactions that "4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, lipophilicity, and thermal stability, have been investigated . For example, the poor water solubility of a HIF-1 pathway inhibitor necessitated its delivery in a formulation, indicating the importance of solubility in drug development . The lipophilicity and pKa values of synthesized compounds were also determined, which are important parameters in drug design .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate has been utilized in various scientific studies, primarily focusing on its synthesis, crystal structure, and spectral analysis. For instance, Alami Anouar et al. (2019) synthesized an organo-amino compound closely related to the one , highlighting its crystallization in the monoclinic system and the presence of hydrogen bonds and π…π interactions within its crystal structure (Alami Anouar et al., 2019).

Chemical Properties and Reactions

  • Chemical properties and reactions involving similar compounds have been extensively studied. For example, Serigne Abdou Khadir Fall et al. (2021) discussed the synthesis of a compound starting from an intermediate that shares structural similarities with 4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate , providing insights into the chemical structure through IR, 1D, and 2D NMR experiments (Serigne Abdou Khadir Fall et al., 2021).

Applications in Materials Science

  • Certain derivatives of similar compounds have been evaluated for their potential applications in materials science. For instance, research on 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate and its derivatives has explored their utility as antioxidants and corrosion inhibitors for lubricating oils, indicating potential industrial applications (O. M. Habib et al., 2014).

Analytical Studies

  • Analytical studies have been conducted on related compounds to understand their structural and spectral properties. For example, spectroscopic studies have explored the molecular organization of certain compounds in different solvents, providing insights into their monomeric and dimeric forms and how these forms interact with light and other molecules (A. Matwijczuk et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

As this compound is used as an intermediate in the synthesis of Bilastine , a nonsedating H1-antihistamine, future research and development could potentially focus on improving the synthesis process or exploring other therapeutic applications.

properties

IUPAC Name

2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-17-6-12-20(13-7-17)29(25,26)28-15-14-18-8-10-19(11-9-18)23(4,5)21-24-22(2,3)16-27-21/h6-13H,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUOPDZOVDIWLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=C(C=C2)C(C)(C)C3=NC(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601111153
Record name Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate

CAS RN

202189-76-2
Record name Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202189-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanol, 4-[1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-1-methylethyl]-, 1-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601111153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]phenyl}ethyl 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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